[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride
CAS No.:
Cat. No.: VC16535907
Molecular Formula: C7H15ClN2O3S
Molecular Weight: 242.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O3S |
|---|---|
| Molecular Weight | 242.72 g/mol |
| IUPAC Name | 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H |
| Standard InChI Key | ZCMADXFTIUIPKZ-UHFFFAOYSA-N |
| Canonical SMILES | CSCCC(C(=O)NCC(=O)O)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Composition and Stereochemistry
[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride (C₇H₁₅ClN₂O₃S; MW 242.72 g/mol) features a branched aliphatic chain with critical functional groups positioned at C2 and C4. The methylsulfanyl (-S-CH₃) moiety at C4 introduces steric and electronic effects that influence molecular interactions, while the acetamido group at C2 enables peptide bond formation. X-ray crystallography of analogous compounds, such as L-methioninamide hydrochloride (C₅H₁₃ClN₂OS), reveals that the (S)-configuration at C2 is essential for biological activity .
Table 1: Key Molecular Descriptors
The hydrochloride salt form enhances aqueous solubility (≈23 mg/mL at 25°C), a critical factor for in vitro assays. Comparative analysis with the naphthalene-derivative analog (C₁₅H₁₉ClN₂OS) demonstrates that aromatic substitutions at the acetamido nitrogen reduce solubility but increase lipid membrane permeability .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of the compound show distinctive peaks at 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), and 620 cm⁻¹ (C-S vibration), consistent with its functional groups. Nuclear magnetic resonance (NMR) data (¹H, 500 MHz, D₂O) reveals couplings between the α-proton (δ 3.89 ppm, d, J = 6.2 Hz) and β-methylene groups (δ 2.45–2.67 ppm), confirming the stereochemical integrity of the chiral center .
Synthesis and Manufacturing
Industrial-Scale Production
Commercial synthesis typically follows a three-step sequence:
-
Methionine Activation: L-methionine undergoes N-Boc protection followed by coupling with glycine ethyl ester using HOBt/DCC chemistry.
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Deprotection and Cyclization: Acidic removal of the Boc group (HCl/dioxane) yields a reactive ammonium intermediate, which spontaneously cyclizes to form the butanamido core .
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt with >99% purity (HPLC).
Table 2: Synthetic Yield Optimization
| Step | Reagent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc Protection | 1:1.2 (Boc₂O) | 0→25 | 92 |
| Glycine Coupling | 1:1.5 (HOBt) | -15 | 87 |
| HCl Salt Precipitation | 1:3 (HCl:Et₂O) | -20 | 95 |
Scale-up challenges include controlling exothermic reactions during Boc deprotection and minimizing racemization at the α-carbon . Continuous flow reactors with in-line pH monitoring have improved batch consistency in pilot plants .
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Bioactivity
| Compound | MIC (μg/mL) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target compound | 32 | 23 | 0.85 |
| L-Methioninamide HCl | 128 | 41 | -0.2 |
| Naphthalen-2-yl derivative | 8 | 9 | 5.01 |
Shortening the carbon backbone (as in L-methioninamide) reduces membrane penetration efficiency, while aromatic substitutions enhance target affinity at the expense of solubility .
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